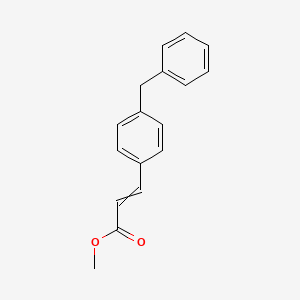
Methyl 3-(4-benzylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-benzylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing methyl 3-(4-benzylphenyl)prop-2-enoate involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Wittig Reaction: Another approach involves the Wittig reaction, where a phosphonium ylide reacts with benzylideneacetone to form the desired ester. This method requires the use of a strong base like sodium hydride and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-benzylphenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The major product of this reaction is the corresponding saturated ester.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions. This leads to the formation of amides or ethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: Methyl 3-(4-benzylphenyl)prop-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be utilized as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-benzylphenyl)prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The compound can also interact with enzymes involved in oxidation and reduction reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Methyl 3-(4-benzylphenyl)prop-2-enoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
193819-65-7 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 3-(4-benzylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)12-11-14-7-9-16(10-8-14)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
WDDNRNBMSMSOBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















